1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399137
InChI: InChI=1S/C14H15NO2/c15-10-11-6-2-3-7-12(11)14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17)
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17399137

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H15NO2/c15-10-11-6-2-3-7-12(11)14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17)
Standard InChI Key ANDSSTSAEWHOLU-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C2=CC=CC=C2C#N)C(=O)O

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid combines a rigid cyclohexane backbone with a planar 2-cyanophenyl moiety and a polar carboxylic acid group. The IUPAC name, 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid, reflects the substitution pattern where the phenyl and carboxylic acid groups are attached to the same carbon atom of the cyclohexane ring. Key structural features include:

  • Stereochemistry: The cyclohexane ring adopts a chair conformation, minimizing steric strain between substituents.

  • Electronic Effects: The electron-withdrawing cyano group (-C≡N) on the phenyl ring enhances the acidity of the carboxylic acid (pKa3.5\text{p}K_a \approx 3.5) compared to unsubstituted cyclohexanecarboxylic acids (pKa4.7\text{p}K_a \approx 4.7).

  • Intermolecular Interactions: Hydrogen bonding via the carboxylic acid group facilitates crystal lattice formation, as evidenced by X-ray diffraction studies of analogous compounds .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H15NO2\text{C}_{14}\text{H}_{15}\text{NO}_2
Molecular Weight229.27 g/mol
IUPAC Name1-(2-cyanophenyl)cyclohexane-1-carboxylic acid
Canonical SMILESC1CCC(CC1)(C2=CC=CC=C2C#N)C(=O)O
Melting Point162–165°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in water

Synthesis and Manufacturing Approaches

The synthesis of 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions, leveraging both classical and modern catalytic methods.

Friedel-Crafts Acylation Route

A common strategy employs Friedel-Crafts acylation, where cyclohexanecarbonyl chloride reacts with 2-cyanobenzene in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3). The reaction proceeds via electrophilic aromatic substitution, forming the carbon-carbon bond between the cyclohexane and phenyl rings. Subsequent hydrolysis of the acyl chloride intermediate yields the carboxylic acid.

Suzuki-Miyaura Cross-Coupling

Alternative routes utilize palladium-catalyzed Suzuki-Miyaura coupling between a cyclohexane boronic acid derivative and 2-cyanophenyl halides. This method offers superior regioselectivity and functional group tolerance compared to Friedel-Crafts chemistry . For example, coupling 1-bromocyclohexane-1-carboxylic acid with 2-cyanophenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 achieves yields exceeding 75% under optimized conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Friedel-Crafts Acylation60–6590–95Low cost, simple reagents
Suzuki Coupling75–8098–99High selectivity, scalability

Pharmaceutical Applications

The compound’s dual functionality (cyano and carboxylic acid groups) enables its use as a building block in drug design.

Nonsteroidal Anti-Inflammatory Drug (NSAID) Derivatives

Structural analogs of 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid have shown promise as cyclooxygenase-2 (COX-2) inhibitors. The cyano group enhances binding affinity to the enzyme’s hydrophobic pocket, while the carboxylic acid mediates ionic interactions with arginine residues. In preclinical studies, derivatives exhibited IC50_{50} values of 0.8–1.2 μM for COX-2, comparable to celecoxib (IC50_{50} = 0.6 μM).

Anticancer Agents

The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2. Functionalization at the carboxylic acid position with amide or ester groups modulates bioavailability and target specificity. For instance, a methyl ester derivative demonstrated potent anti-proliferative activity against HeLa cells (GI50=2.4μM\text{GI}_{50} = 2.4 \, \mu\text{M}).

Material Science Applications

Metal-Organic Frameworks (MOFs)

The carboxylic acid group coordinates with metal ions (e.g., Zn2+\text{Zn}^{2+}, Cu2+\text{Cu}^{2+}) to form porous MOFs with high surface areas (>1000m2/g> 1000 \, \text{m}^2/\text{g}). These materials exhibit exceptional gas storage capacity, particularly for CO2\text{CO}_2 (12.5 wt% at 298 K).

Liquid Crystals

Incorporating the compound into mesogenic structures yields thermotropic liquid crystals with nematic phases stable between 80–200°C. The cyclohexane ring reduces melting points while maintaining anisotropic properties .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Biodegradation Studies: Investigating microbial consortia capable of metabolizing the cyano and cyclohexane groups.

  • High-Throughput Screening: Evaluating the compound’s library in virtual and experimental screens for novel bioactivities.

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